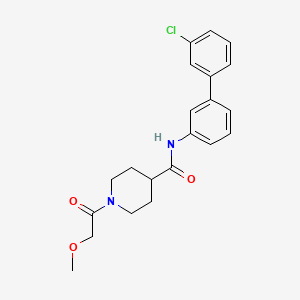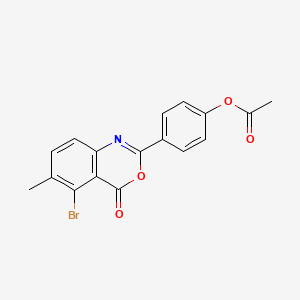
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-thienyl)acrylonitrile
Overview
Description
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-thienyl)acrylonitrile, also known as CTN-986, is a synthetic compound with potential use in scientific research. It belongs to the class of quinazoline derivatives and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Properties
- Synthesis Techniques : The compound is synthesized through interactions involving α-cyanoethylthioiminoacetate and substituted anthranilic acids, demonstrating prototropy in the synthesized series (Volovenko et al., 2002).
- Formation of Derivatives : It reacts with (hetero)aromatic aldehydes to form 3-aryl derivatives, indicating versatility in chemical reactions (Volovenko et al., 2002).
Chemical Interactions and Reactions
- Interaction with Dihalobenzaldehydes : This compound interacts with 2,6-dihalobenzaldehydes leading to the formation of various acrylonitriles and further cyclization to form haloquinoline derivatives (Khilya et al., 2004).
- Intramolecular Cyclization : Undergoes intramolecular Thorpe-Zeigler reactions, showcasing its potential in forming complex heterocyclic structures (El-Ossaily et al., 2020).
Novel Synthesis and Antimicrobial Activity
- Creation of Novel Compounds : Alkyl-substituted derivatives of this compound have been synthesized, expanding its range of potential applications in various chemical reactions (Elnagdi & Erian, 1990).
- Antimicrobial Applications : Some derivatives have shown significant antimicrobial activity, underlining its potential in pharmaceutical research (Chaitanya et al., 2017).
Pharmaceutical Potential
- Antibacterial Properties : Synthesized derivatives exhibit high activity against both Gram-positive and Gram-negative bacteria, indicating its potential in developing new antibacterial agents (El-Shenawy, 2018).
- Anticancer and Antibacterial Activity : Novel derivatives have shown promising anticancer and antibacterial properties, highlighting its therapeutic potential (Berest et al., 2011).
Electrochemical Applications
- Electrochemical Studies : Modified electrodes using derivatives of this compound have been utilized in electrochemical studies, particularly in the selective detection of biochemical compounds (Beitollahi et al., 2008).
properties
IUPAC Name |
(E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS/c16-10-3-4-13-12(7-10)15(20)19-14(18-13)9(8-17)6-11-2-1-5-21-11/h1-7H,(H,18,19,20)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDPZMPZMMCYRP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)methyl]phenol](/img/structure/B6039665.png)
![2-mercapto-7-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6039673.png)

![N-(4-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6039699.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6039700.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B6039703.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6039711.png)
![2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6039717.png)
![2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6039725.png)

![1-methyl-4-((1E)-3-oxo-3-{2-[5-(1-pyrrolidinylcarbonyl)-2-thienyl]-1-pyrrolidinyl}-1-propen-1-yl)-1H-pyrazole](/img/structure/B6039732.png)
![5-(4-methoxyphenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6039742.png)
![N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6039750.png)
![2-[4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6039760.png)